molecular formula C7H8N4 B1347577 7-Methyl-7h-pyrrolo[2,3-d]pyrimidin-4-amine CAS No. 7752-54-7

7-Methyl-7h-pyrrolo[2,3-d]pyrimidin-4-amine

Katalognummer B1347577
CAS-Nummer: 7752-54-7
Molekulargewicht: 148.17 g/mol
InChI-Schlüssel: KSOREMDAQHJJKY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Methyl-7h-pyrrolo[2,3-d]pyrimidin-4-amine is a chemical compound with the empirical formula C7H8N4. It has a molecular weight of 148.17 . This compound is a solid in form .


Synthesis Analysis

The synthesis of a series of 4-alkylamino-7-methyl analogs of tubercidin from 4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine has been described . The process involves methylation of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with methyl iodide and reaction of this 7-methyl product with the appropriate amine in a Parr bomb at elevated temperatures .


Molecular Structure Analysis

The SMILES string representation of this compound is Cn1ccc2c(N)ncnc12 . This provides a compact textual representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound is a solid in form . All the potent compounds from this series have a ClogP value less than 4 and molecular weight less than 400 .

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

  • One-Step Synthesis of Substituted Derivatives : Jørgensen, Girgis, and Pedersen (1985) describe a one-step method for preparing new series of substituted 7H-pyrrolo[2,3-d]pyrimidin-4-amines. This process involves heating the relevant pyrrolopyrimidinones in a mixture of phosphorus pentoxide, N,N-dimethylcyclohexylamine, and amine hydrochloride, showing a pathway for the generation of these compounds under specific conditions (Jørgensen, Girgis, & Pedersen, 1985).

  • X-Ray Analysis of Derivatives : Asaftei et al. (2009) conducted X-ray analyses on 7-(2-bromoethyl) derivatives of 7H-pyrrolo[2,3-d]pyrimidines, providing insights into the molecular structure and positioning of side chains relative to the heterocyclic ring (Asaftei et al., 2009).

  • Synthesis of N-Aryl Derivatives : A study by Jørgensen, El-Bayouki, and Pedersen (1985) demonstrates the synthesis of N-aryl-7H-pyrrolo[2,3-d]pyrimidine-4-amines, highlighting methods for creating specific derivatives of this compound (Jørgensen, El-Bayouki, & Pedersen, 1985).

  • Docking Studies for Chemical Analysis : Bommeraa, Merugu, and Eppakayala (2019) developed a simple method for synthesizing specific derivatives of 7H-pyrrolo[2,3-d]pyrimidin-4-amine, coupled with docking studies for detailed chemical analysis (Bommeraa, Merugu, & Eppakayala, 2019).

Biological Applications

  • Antibacterial Activity Evaluation : Vazirimehr et al. (2017) synthesized new derivatives of pyrrolo[2,3-d]pyrimidines and evaluated their antibacterial activity against various bacteria, demonstrating potential biological applications (Vazirimehr et al., 2017).

  • Potential in Antiviral Research : Gupta et al. (1989) prepared derivatives of 7-[(2-hydroxyethoxy)methyl]pyrrolo[2,3-d]pyrimidine and assessed their antiviral activity, indicating the compound's relevance in antiviral research (Gupta et al., 1989).

  • ines, exploring their affinity for adenosine receptors. This research suggests potential therapeutic applications in modulating adenosine receptor activity (Hess et al., 2000).

Chemical Transformations and Novel Syntheses

  • Transformation via C–H Borylation : Klečka, Slavětínská, and Hocek (2015) developed a method for the transformation of pyrrolo[2,3-d]pyrimidines via C–H borylation, followed by cross-coupling or other transformations, expanding the repertoire of chemical modifications available for these compounds (Klečka, Slavětínská, & Hocek, 2015).

  • One-Pot Synthesis Approach : Kanamarlapudi, Bednarz, Wu, and Keyes (2007) reported an efficient and environmentally friendly one-pot synthesis method for a specific derivative of 7H-pyrrolo[2,3-d]pyrimidin-4-amine, showcasing a streamlined approach to its production (Kanamarlapudi, Bednarz, Wu, & Keyes, 2007).

Wirkmechanismus

Safety and Hazards

The compound is classified as Acute Tox. 3 Oral according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid getting the compound in eyes, on skin, or on clothing .

Zukünftige Richtungen

The development of 7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives as BTK inhibitors for the treatment of Rheumatoid Arthritis has been suggested . This indicates potential future directions for research and therapeutic applications of this compound.

Biochemische Analyse

Biochemical Properties

7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine plays a significant role in biochemical reactions, particularly those involving nucleic acid analogs. This compound has been shown to interact with enzymes such as kinases and polymerases. For instance, it acts as a selective inhibitor of Janus kinase 1 (JAK1), demonstrating an IC50 value of 8.5 nM . The interaction with JAK1 involves binding to the ATP-binding site, thereby inhibiting the kinase activity. Additionally, this compound can interact with other proteins and nucleic acids, influencing various biochemical pathways.

Cellular Effects

The effects of this compound on cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those mediated by JAK-STAT signaling. By inhibiting JAK1, this compound can modulate gene expression and cellular responses to cytokines. Furthermore, it affects cellular metabolism by altering the activity of enzymes involved in nucleotide synthesis and degradation. Studies have shown that this compound can induce cytotoxic effects in various cancer cell lines, highlighting its potential as an anticancer agent .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. The compound binds to the ATP-binding site of JAK1, leading to the inhibition of kinase activity. This inhibition prevents the phosphorylation of downstream targets, thereby blocking the JAK-STAT signaling pathway. Additionally, this compound can interact with nucleic acids, potentially interfering with DNA and RNA synthesis. These interactions result in changes in gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability and long-term impact on cellular function. The compound has shown stability under various conditions, with minimal degradation observed over extended periods. Long-term studies have indicated that continuous exposure to this compound can lead to sustained inhibition of JAK1 activity and prolonged cytotoxic effects in cancer cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits selective inhibition of JAK1 with minimal adverse effects. At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. These findings suggest a narrow therapeutic window for this compound, necessitating careful dosage optimization in therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to nucleotide metabolism. The compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of active and inactive metabolites. These metabolic transformations can influence the compound’s efficacy and toxicity. Additionally, this compound can affect metabolic flux by altering the levels of key metabolites involved in nucleotide synthesis and degradation .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be actively transported into cells via nucleoside transporters, facilitating its intracellular accumulation. Once inside the cell, this compound can bind to proteins and nucleic acids, influencing its localization and activity. Studies have shown that the compound can accumulate in specific cellular compartments, such as the nucleus, where it exerts its effects on gene expression and cellular function .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound has been observed to localize primarily in the nucleus, where it interacts with DNA and RNA. This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to the nucleus. The nuclear localization of this compound allows it to modulate gene expression and influence cellular processes such as DNA replication and transcription .

Eigenschaften

IUPAC Name

7-methylpyrrolo[2,3-d]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4/c1-11-3-2-5-6(8)9-4-10-7(5)11/h2-4H,1H3,(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSOREMDAQHJJKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C(N=CN=C21)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40295498
Record name 7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40295498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

7752-54-7
Record name 7752-54-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102338
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40295498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Methyl-7h-pyrrolo[2,3-d]pyrimidin-4-amine
Reactant of Route 2
Reactant of Route 2
7-Methyl-7h-pyrrolo[2,3-d]pyrimidin-4-amine
Reactant of Route 3
7-Methyl-7h-pyrrolo[2,3-d]pyrimidin-4-amine
Reactant of Route 4
Reactant of Route 4
7-Methyl-7h-pyrrolo[2,3-d]pyrimidin-4-amine
Reactant of Route 5
Reactant of Route 5
7-Methyl-7h-pyrrolo[2,3-d]pyrimidin-4-amine
Reactant of Route 6
Reactant of Route 6
7-Methyl-7h-pyrrolo[2,3-d]pyrimidin-4-amine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.